tert-Butanol-d10

Description

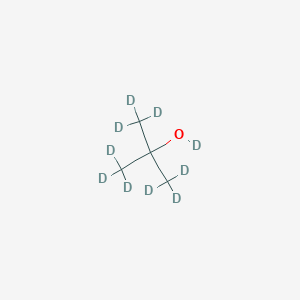

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-SGLLWXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967483 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53001-22-2 |

Source

|

| Record name | tert-Butanol-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)-2-Methylpropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butanol-d10: A Deuterated Workhorse for Advanced Scientific Applications

An In-depth Technical Guide for Researchers

Introduction

In the landscape of modern chemical and pharmaceutical research, precision is paramount. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle yet powerful tool for elucidating molecular structure, tracking metabolic pathways, and enhancing the properties of therapeutic agents. tert-Butanol-d10, the fully deuterated analog of 2-methyl-2-propanol, stands out as a versatile and indispensable compound in the researcher's toolkit. Its unique properties, stemming from the kinetic isotope effect, make it far more than just a deuterated solvent.

This guide provides an in-depth exploration of the chemical properties and applications of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond basic data to discuss the causality behind its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), mechanistic studies, and its emerging role in pharmaceutical science.

Core Physicochemical & Spectroscopic Properties

The replacement of ten hydrogen atoms with deuterium ((CD₃)₃COD) imparts distinct characteristics to this compound compared to its non-deuterated counterpart.[1] These differences are fundamental to its application in sensitive analytical techniques.

Physicochemical Data Summary

The following table summarizes the core physical and chemical identifiers for this compound, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₄D₁₀O or (CD₃)₃COD | [1] |

| Molecular Weight | 84.18 g/mol | [1][2] |

| CAS Number | 53001-22-2 | [1][2] |

| Appearance | Clear, colorless liquid | |

| Density | 0.893 g/mL at 25 °C | [2] |

| Boiling Point | 82 °C | [2] |

| Flash Point | 11 °C (51.8 °F) | [2] |

| Refractive Index | n20/D 1.3835 | [2] |

| Isotopic Purity | Typically ≥98% to ≥99% atom % D | [3] |

The increased molecular weight due to deuterium substitution results in a slightly higher density and boiling point than non-deuterated tert-butanol (tert-butanol boils at 83 °C and has a density of 0.775 g/mL). This seemingly minor alteration is a direct consequence of the stronger C-D bond compared to the C-H bond, which influences intermolecular forces.

Spectroscopic Signature: The Key to Its Utility

Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR, the primary role of a deuterated solvent is to dissolve the analyte without generating large solvent signals that would obscure the compound of interest.[4][5] this compound excels in this role, providing a clear spectral window. The absence of protons means it is "invisible" in a standard ¹H NMR experiment, allowing for the unambiguous analysis of the analyte. This property is crucial for everything from routine structural verification to complex conformational analysis.[4][6]

Mass Spectrometry (MS) In mass spectrometry, the known mass shift of +10 amu compared to its non-deuterated isotopologue makes this compound an excellent internal standard for the precise quantification of tert-butanol in various matrices.[2] Furthermore, its use is pivotal in mechanistic studies. For instance, it has been employed to experimentally differentiate between proposed analyte protonation pathways in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Infrared (IR) Spectroscopy The vibrational frequencies of chemical bonds are highly dependent on the mass of the constituent atoms. In the IR spectrum of this compound, the characteristic broad O-H stretching peak seen around 3400 cm⁻¹ in alcohols is absent.[7] Instead, a shifted O-D stretching frequency appears at a lower wavenumber (typically ~2500 cm⁻¹). Similarly, the C-H stretching vibrations (~2900 cm⁻¹) are replaced by C-D stretching vibrations at lower frequencies. This predictable shift allows for detailed vibrational analysis and the study of hydrogen bonding phenomena.

Strategic Applications in Research and Drug Development

The utility of this compound extends across multiple domains of scientific inquiry, from fundamental organic chemistry to cutting-edge pharmaceutical design.

Elucidating Reaction Mechanisms

Deuterium labeling is a classic technique for probing reaction mechanisms. The kinetic isotope effect (KIE), where a reaction rate is slowed by the substitution of hydrogen with deuterium at a bond-breaking site, provides invaluable mechanistic insight. This compound can serve as a deuterated building block for synthesizing more complex deuterated molecules or reagents, such as potassium tert-butoxide-d9 (K-O-t-Bu-d9), which are then used to study reaction pathways.[2]

The "Deuterium Switch" in Drug Development

A transformative application of deuteration in pharmacology is the "deuterium switch" or "precision deuteration".[8] Many drug molecules are deactivated and cleared from the body by metabolic enzymes, often through the oxidation of a C-H bond. By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced due to the KIE.[9][10] This can lead to:

-

Improved Pharmacokinetics: A longer drug half-life may allow for lower or less frequent dosing.[8]

-

Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[8]

-

Increased Efficacy: Higher systemic exposure of the active pharmaceutical ingredient (API).

Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this strategy.[8] While this compound is not an API itself, it serves as a critical deuterated synthon for creating the complex deuterated molecules needed for this type of advanced drug design.[3]

Advanced Pharmaceutical Formulations

The non-deuterated form, tert-butanol, is increasingly used as a co-solvent in the lyophilization (freeze-drying) of biopharmaceuticals, such as proteins and nanoparticles.[11][12][13] It can enhance the solubility of hydrophobic drugs and improve the stability of the final product.[11][12] Investigating these complex formulations using this compound allows researchers to use techniques like NMR to probe the specific molecular interactions between the solvent, excipients, and the API, which would be impossible with the protonated solvent. However, studies have also shown that tert-butanol can have a detrimental impact on the stability of some proteins, underscoring the need for careful formulation studies.[11][12]

Experimental Protocol: Sample Preparation for NMR Analysis

The trustworthiness of any analytical result begins with meticulous sample preparation. Using this compound as an NMR solvent is straightforward but requires attention to detail to ensure high-quality data.

Objective: To prepare a small molecule organic compound for ¹H NMR analysis using this compound.

Materials:

-

Analyte of interest (solid or oil)

-

This compound (≥99 atom % D)

-

High-precision analytical balance

-

Volumetric flask or appropriate glassware

-

Pasteur pipette or microsyringe

-

NMR tube (5 mm, high precision)

-

Vortex mixer

Methodology:

-

Analyte Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial. The precise amount depends on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial. The causality for this volume is to ensure a sufficient column height in the NMR tube for proper shimming by the spectrometer, which is critical for achieving high spectral resolution.

-

Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If sonication is required, use a water bath to avoid sample heating.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.

-

Final Check: Ensure the solution in the NMR tube is clear and free of bubbles. Cap the tube securely.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. Its hazard profile is dominated by its high flammability.[14][15]

| Hazard Category | Description & Precautionary Statements | References |

| Flammability | Highly flammable liquid and vapor (H225). Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Keep container tightly closed (P233). | [14][16] |

| Health Hazards | Harmful if inhaled (H332). Causes serious eye irritation (H319). May cause respiratory irritation (H335) and drowsiness or dizziness (H336). | [14][15] |

| Handling | Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area. Wear protective gloves, safety glasses, and flame-retardant clothing. | [14][16][17] |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up. Store in a designated flammables area. | [2][3][14] |

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16][17]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

-

Skin Contact: Wash off with soap and plenty of water.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[17]

Conclusion

This compound is a powerful and enabling tool for the modern researcher. Its value is derived directly from the predictable physical and chemical consequences of isotopic substitution. From providing a silent backdrop in NMR spectroscopy to revealing the intricate details of reaction mechanisms and helping to design next-generation pharmaceuticals, its applications are both broad and deep. A thorough understanding of its properties, coupled with rigorous adherence to safety protocols, allows scientists to leverage this unique compound to its full potential, pushing the boundaries of chemical and medical innovation.

References

-

Cas 53001-22-2, this compound - LookChem. (n.d.). LookChem. [Link]

-

Di Mauro, G., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics. [Link]

-

TERT-BUTYL ALCOHOL - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

-

This compound 99 atom % D, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

-

Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Safety Data Sheet: tert-Butanol - Carl ROTH. (n.d.). Carl Roth. [Link]

-

High-Purity Butanol-d10 for NMR Spectroscopy - ARMAR Isotopes. (n.d.). ARMAR Isotopes. [Link]

-

Di Mauro, G., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed. [Link]

-

McGregor, D. (2007). Tertiary-Butanol: A toxicological review. Critical Reviews in Toxicology. [Link]

-

MSDS of this compound - Capot Chemical. (n.d.). Capot Chemical. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. (n.d.). University of Idaho. [Link]

-

Deuterated Solvents Market Size, Share, Report, 2032 - Fortune Business Insights. (n.d.). Fortune Business Insights. [Link]

-

¹H NMR spectrum of Tert-Butanol/water solution (100 mg g⁻¹) with DMS in D2O - ResearchGate. (n.d.). ResearchGate. [Link]

-

On the use of tert-butanol/water cosolvent systems in production and freeze-drying of poly-ε-caprolactone nanoparticles - PubMed. (2014, November 24). PubMed. [Link]

-

Scott, D. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. [Link]

-

tert-Butanol - SAFETY DATA SHEET. (n.d.). Penta chemicals. [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? - Nanalysis. (2023, May 11). Nanalysis. [Link]

-

13.4: Spectroscopy of Alcohols - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

-

The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. tert-Butyl Alcohol-d10 | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. isotope.com [isotope.com]

- 4. armar-europa.de [armar-europa.de]

- 5. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the use of tert-butanol/water cosolvent systems in production and freeze-drying of poly-ε-caprolactone nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isotope.com [isotope.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of Deuteration in a Core Chemical Reagent

An In-Depth Technical Guide to tert-Butanol-d10: Properties, Applications, and Experimental Protocols

This compound ((CD₃)₃COD) is the fully deuterated isotopologue of tert-butanol, a fundamental tertiary alcohol in organic chemistry.[1][2] In this molecule, all ten hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[3] This principle is the cornerstone of its utility in modern pharmaceutical research, where deuteration is a validated strategy to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles and overall therapeutic potential.[3][4][5]

This guide offers a comprehensive overview of the physical and chemical properties of this compound, its applications in research and drug development, and detailed protocols for its safe handling and use.

Physicochemical and Spectroscopic Properties

The unique identity of this compound is defined by its specific physical constants and spectroscopic signature. These properties are critical for its application as a high-purity solvent, reagent, and standard in sensitive analytical and synthetic procedures.

Core Physical and Chemical Constants

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to analytical instrumentation.

| Property | Value |

| Molecular Formula | C₄D₁₀O or (CD₃)₃COD[6][7] |

| Molecular Weight | 84.18 g/mol [1][8][9][10] |

| CAS Number | 53001-22-2[1][8][10] |

| Boiling Point | 82 °C (at 760 mmHg)[1][8][11][12][13] |

| Density | 0.893 g/mL at 25 °C[1][8][9][11][12][13] |

| Refractive Index (n20/D) | 1.3835[1][8][12][13] |

| Flash Point | 11 °C - 11.7 °C (51.8 °F - 52 °F)[1][9][12][14] |

| Isotopic Purity | Typically ≥99 atom % D[1][2][7] |

| Appearance | Clear, colorless liquid[8] |

| Solubility | Soluble in chloroform, slightly soluble in methanol.[12] Miscible with water. |

Spectroscopic Profile

While actual spectra are instrument-dependent, the expected spectroscopic characteristics are key to identity confirmation:

-

¹H NMR: The defining characteristic is the near-complete absence of signals in the proton NMR spectrum, confirming high isotopic purity. Any residual signals would indicate the presence of non-deuterated or partially deuterated impurities.

-

¹³C NMR: The carbon spectrum will show signals corresponding to the quaternary and methyl carbons, though the coupling to deuterium (a spin-1 nucleus) will result in characteristic splitting patterns (triplets for the -CD₃ groups).

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-D and O-D stretching and bending frequencies, which occur at lower wavenumbers compared to their C-H and O-H counterparts due to the heavier mass of deuterium.

Applications in Pharmaceutical Research and Development

The utility of this compound extends beyond its use as a simple solvent. It is a valuable tool in drug discovery and a key starting material for synthesizing other deuterated molecules.

Enhancing Drug Efficacy via Deuteration

The primary driver for the use of deuterated compounds in drug development is the kinetic isotope effect. Metabolic degradation of a drug often involves the enzymatic cleavage of a C-H bond as the rate-limiting step. By replacing this hydrogen with deuterium, the rate of metabolism can be significantly slowed.

This strategic modification can lead to:

-

Improved Metabolic Stability: The drug remains in its active form for longer.[5]

-

Increased Half-Life: This can lead to less frequent dosing, improving patient compliance.[3]

-

Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially avoiding the formation of toxic byproducts.[3]

-

Enhanced Bioavailability: A greater concentration of the active drug may reach the systemic circulation.[4]

Caption: Impact of Deuteration on Drug Metabolism.

Key Applications

-

NMR Spectroscopy: Due to its lack of proton signals, it is an excellent solvent for certain NMR experiments where protic solvents are required but cannot be water or methanol.[1][2]

-

Internal Standard: It serves as a reliable internal standard for the quantification of tert-butanol in biological or environmental samples via GC-MS or LC-MS.[8][12]

-

Precursor for Deuterated Reagents: this compound is a critical starting material for the synthesis of other deuterated compounds.[15] A prime example is the preparation of potassium tert-butoxide-d9 (KOC(CD₃)₃), a strong, non-nucleophilic base widely used in organic synthesis.

-

Starting Material for Deuterated Drugs: It is a key building block for complex deuterated pharmaceuticals.[16]

Experimental Protocol: Synthesis of Potassium tert-butoxide-d9

This protocol details the preparation of potassium tert-butoxide-d9 from this compound. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize the strong, non-nucleophilic deuterated base, potassium tert-butoxide-d9, for use in organic reactions where minimizing proton exchange is critical.

Materials:

-

This compound (≥99 atom % D)

-

Potassium metal, stored under mineral oil

-

Anhydrous diethyl ether or THF (freshly distilled from a suitable drying agent)

-

Argon or Nitrogen gas supply (for inert atmosphere)

Workflow Diagram:

Caption: Workflow for Potassium tert-butoxide-d9 Synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a rubber septum. Purge the entire system with dry argon or nitrogen for at least 30 minutes.

-

Causality: Potassium metal and the resulting alkoxide product are highly reactive with atmospheric water and oxygen. An inert atmosphere is crucial to prevent contamination and hazardous side reactions.

-

-

Potassium Preparation: Under a stream of inert gas, carefully cut the required molar equivalent of potassium metal into small pieces. Briefly wash the pieces with anhydrous hexanes to remove the protective mineral oil and quickly transfer them to the reaction flask.

-

Causality: Removing the mineral oil exposes the reactive metal surface, ensuring an efficient reaction. Small pieces increase the surface area, accelerating the reaction rate.

-

-

Solvent Addition: Add anhydrous solvent (e.g., THF) to the flask via cannula or syringe, sufficient to cover the potassium and allow for effective stirring.

-

Causality: The solvent facilitates heat dissipation and allows the reactants to mix effectively. It must be anhydrous to prevent quenching the potassium metal.

-

-

Reagent Addition: Slowly add one molar equivalent of this compound to the stirring suspension of potassium metal via syringe.

-

Causality: The reaction is exothermic and produces flammable hydrogen gas. A slow, dropwise addition is essential for controlling the reaction rate and temperature.

-

-

Reaction Monitoring: The reaction mixture will gently reflux as hydrogen gas evolves. Continue stirring at room temperature or with gentle heating until all the potassium metal has been consumed and gas evolution ceases.

-

Causality: The disappearance of the solid potassium provides a clear visual endpoint, indicating the reaction is complete.

-

-

Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield potassium tert-butoxide-d9 as a white, free-flowing powder.

-

Causality: Removing the solvent provides the solid product, which can be stored under an inert atmosphere for future use.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Profile:

-

Flammability: Highly flammable liquid and vapor.[1][6][17][18] It has a low flash point and its vapors can form explosive mixtures with air.[6][18]

-

Toxicity: Harmful if inhaled, causing respiratory tract irritation.[6][17][18][19]

-

Irritation: Causes serious eye irritation.[6][17][18] May cause skin irritation.[6]

-

Systemic Effects: May cause drowsiness or dizziness, affecting the central nervous system.[1][17][18]

Handling and Storage Recommendations:

-

Storage: Store in a designated flammables area, away from heat, sparks, and open flames.[8][12][17] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][17]

-

Handling: Handle only under an inert atmosphere or in a well-ventilated area like a chemical fume hood.[18][19] Use non-sparking tools and take precautionary measures against static discharge.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17][19] If ventilation is inadequate, a suitable respirator may be required.[19]

References

-

LookChem. Cas 53001-22-2, this compound. [Link]

-

Ataman Kimya. TERT-BUTYL ALCOHOL. [Link]

-

BuyersGuideChem. tert-Butyl alcohol-d10 | 53001-22-2. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

IndiaMART. Tertiary Butyl Alcohol d10. [Link]

-

Changzhou Mascot Import & Export Co.,Ltd. This compound cas:53001-22-2. [Link]

-

CP Lab Safety. This compound 99 atom % D, 1 gram. [Link]

-

University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

- Google Patents.

Sources

- 1. 叔丁醇-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. 叔丁醇-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. isotope.com [isotope.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. tert-Butyl alcohol-d10 | 53001-22-2 - BuyersGuideChem [buyersguidechem.com]

- 10. indiamart.com [indiamart.com]

- 11. This compound CAS#: 53001-22-2 [m.chemicalbook.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. mascotchem.com [mascotchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. calpaclab.com [calpaclab.com]

- 16. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. louisville.edu [louisville.edu]

- 19. capotchem.com [capotchem.com]

Introduction: The Role of Deuterated Compounds in Modern Research

An In-Depth Technical Guide to tert-Butanol-d10

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, precision and clarity are paramount. Isotopically labeled compounds, particularly those substituted with deuterium, serve as indispensable tools for achieving this clarity. This compound, the fully deuterated analog of tert-butanol, stands out for its utility in a range of sophisticated applications. Its unique properties, stemming from the replacement of ten hydrogen atoms with deuterium, make it an invaluable asset in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the study of reaction mechanisms. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory.

The Chemical Abstracts Service (CAS) has assigned the number 53001-22-2 to this compound[1][2][3][4]. This unique identifier is critical for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Core Physicochemical Properties

The substitution of hydrogen with deuterium, a heavier and stable isotope, imparts subtle but significant changes to the molecule's physical properties compared to its non-deuterated counterpart (CAS 75-65-0)[2][5]. These differences are foundational to its applications.

| Property | Value |

| CAS Number | 53001-22-2[1][2][3][4] |

| Molecular Formula | C₄D₁₀O or (CD₃)₃COD[2][3][4] |

| Molecular Weight | 84.18 g/mol [1][2][3][4] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | ~82 °C[1][2][3][6][7] |

| Density | ~0.893 g/mL at 25 °C[1][2][3][6][7] |

| Flash Point | 11 °C (52 °F)[1][3][6] |

| Refractive Index | n20/D 1.3835[1][2][6][7] |

| Isotopic Purity | Typically ≥98 atom % D[5][6] |

Molecular Structure

The structure of tert-butanol consists of a central carbon atom bonded to three methyl groups and a hydroxyl group. In this compound, all hydrogen atoms, including the one in the hydroxyl group, are replaced by deuterium.

Caption: Molecular structure of this compound, (CD₃)₃COD.

Synthesis Pathway

The preparation of fully deuterated tert-butanol is most effectively achieved through a Grignard reaction. This classic organometallic reaction is adapted by using deuterated starting materials to ensure complete isotopic labeling.

The primary route involves the reaction of a deuterated Grignard reagent, methyl-d3-magnesium iodide, with deuterated acetone[1][8]. The resulting alkoxide is then hydrolyzed under acidic conditions using heavy water (D₂O) to yield the final product[8]. The use of anhydrous conditions is critical until the final hydrolysis step to prevent premature quenching of the Grignard reagent.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Key Applications in Scientific Research

The unique characteristics of this compound make it a versatile tool in several scientific domains.

Internal Standard for Mass Spectrometry (MS)

In quantitative analysis using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with MS, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. An ideal IS is chemically similar to the analyte but has a different mass, ensuring it does not interfere with the analyte's signal.

This compound is an excellent internal standard for the quantification of tert-butanol[1]. Because it co-elutes with the non-deuterated analyte but is easily distinguished by its higher mass-to-charge ratio (m/z), it allows for highly accurate and precise quantification. This application is particularly vital in forensic toxicology for the analysis of alcohols in postmortem specimens, where endogenous production of other alcohols like n-propanol can make them unsuitable as internal standards[9][10][11].

Deuterated Solvent for NMR Spectroscopy

In ¹H NMR spectroscopy, signals from protonated solvents can overwhelm the signals from the analyte of interest. Using a deuterated solvent minimizes this interference because deuterium resonates at a different frequency from hydrogen. This compound can be used as a solvent for NMR analysis, especially when the analyte's solubility in common deuterated solvents like chloroform-d or DMSO-d6 is poor, but good in tert-butanol[12]. This leads to cleaner, higher-resolution spectra, enabling more precise structural elucidation[8][12].

Mechanistic and Isotopic Labeling Studies

The mass difference between hydrogen and deuterium allows researchers to track the fate of molecules through complex reaction pathways[8]. By strategically incorporating this compound or its derivatives into a reaction, scientists can elucidate mechanisms by observing which products contain the deuterium label using techniques like mass spectrometry or NMR[8]. This is fundamental to understanding drug metabolism and developing new synthetic methodologies.

Experimental Protocol: Quantification of Ethanol in an Aqueous Matrix using GC-FID with this compound as an Internal Standard

This protocol outlines a validated method for quantifying ethanol in samples such as blood or vitreous humor, adapted from forensic toxicology practices[10][13]. The use of this compound ensures that the internal standard is not endogenously present in the samples[9].

Objective: To accurately determine the concentration of ethanol using a headspace gas chromatograph with a flame ionization detector (GC-FID) and this compound as the internal standard.

Materials:

-

Agilent 6890 GC system (or equivalent) with a headspace autosampler and dual FID detectors.

-

Dual capillary columns suitable for blood alcohol analysis (e.g., DB-ALC1 and DB-ALC2)[13].

-

Ethanol (certified reference material).

-

This compound (≥99 atom % D).

-

Deionized water.

-

20 mL headspace vials with crimp caps.

Methodology:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately prepare a 0.4 g/L solution of this compound in deionized water[13]. This solution will be added to all calibrators, controls, and unknown samples.

-

-

Preparation of Calibration Standards:

-

Prepare a series of aqueous ethanol standards with concentrations ranging from 0.25 g/L to 4.0 g/L[13].

-

In separate 20 mL headspace vials, add 250 µL of each calibration standard.

-

To each vial, add 1750 µL of the this compound internal standard solution[13].

-

Immediately seal the vials with crimp caps.

-

-

Sample Preparation:

-

For each unknown sample, add 250 µL of the sample to a headspace vial.

-

Add 1750 µL of the this compound internal standard solution.

-

Immediately seal the vial.

-

-

GC-FID Instrument Parameters:

-

Data Acquisition and Analysis:

-

Run the calibration standards first to establish a calibration curve. The curve is generated by plotting the ratio of the ethanol peak area to the IS peak area against the known ethanol concentration.

-

A linear regression should be applied, with an expected correlation coefficient (R²) of >0.999[13].

-

Run the unknown samples.

-

Calculate the ethanol concentration in the unknown samples by using the peak area ratio and the equation derived from the calibration curve.

-

Sources

- 1. Cas 53001-22-2,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 53001-22-2 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Eurisotop [eurisotop.com]

- 6. This compound D 99atom 53001-22-2 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Buy this compound | 53001-22-2 [smolecule.com]

- 9. faa.gov [faa.gov]

- 10. Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. armar-europa.de [armar-europa.de]

- 13. farmaciajournal.com [farmaciajournal.com]

tert-Butanol-d10 molecular weight and formula

An In-Depth Technical Guide to tert-Butanol-d10: Properties, Applications, and Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound ((CD₃)₃COD), a deuterated isotopologue of tert-butanol. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core physicochemical properties, primary applications, and detailed experimental protocols related to this stable isotope-labeled standard. The guide emphasizes its critical role in quantitative analysis by mass spectrometry, offering both theoretical justification and practical, step-by-step guidance to ensure methodological robustness and data integrity.

Introduction: The Significance of Isotopic Labeling

In modern analytical science, particularly in fields like pharmacokinetics, metabolomics, and environmental analysis, the precise quantification of small molecules is paramount. The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). This compound is the deuterated form of tert-butanol, where all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a distinct, higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, making it an invaluable tool for analytical quantification.

The rationale for using a SIL-IS like this compound is rooted in its ability to mimic the analyte of interest (tert-butanol) throughout the entire analytical workflow—from sample extraction and derivatization to chromatographic separation and ionization in the mass spectrometer. By co-eluting with the analyte and exhibiting nearly identical ionization efficiency, it serves as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby dramatically improving the accuracy, precision, and robustness of the quantification.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are crucial for its application. The replacement of protium (¹H) with deuterium (²H or D) results in a significant mass shift without appreciably altering the chemical properties.

| Property | Value | Source |

| Chemical Formula | C₄D₁₀O | [2][3] |

| Linear Formula | (CD₃)₃COD | [4] |

| Molecular Weight | 84.18 g/mol | [4][5] |

| Exact Mass | 84.135932398 g/mol | [2] |

| CAS Number | 53001-22-2 | [2][4] |

| Isotopic Purity | Typically ≥99 atom % D | |

| Appearance | Colorless liquid | [5] |

| Density | 0.893 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 82 °C | [5][6] |

| Flash Point | 11 °C (51.8 °F) | |

| IUPAC Name | 1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane | [1][2] |

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard for the quantification of tert-butanol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] tert-Butanol itself is an important industrial solvent, a denaturant for ethanol, a gasoline oxygenate, and a metabolite of the fuel additive methyl tertiary-butyl ether (MTBE).[7][8] Therefore, its accurate measurement in biological and environmental matrices is of significant interest.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound exemplifies the principle of IDMS. In this technique, a known quantity of the labeled standard (this compound) is added to an unknown sample containing the analyte (tert-butanol). The two compounds are processed together. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

In the mass spectrometer, the instrument measures the ratio of the signal response of the analyte to the signal response of the internal standard. Because the amount of internal standard added is known, this ratio can be used to calculate the precise concentration of the analyte in the original sample, effectively canceling out variability.

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a quantitative assay.

Sources

- 1. Buy this compound | 53001-22-2 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tert-Butyl Alcohol-d10 | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 53001-22-2 [m.chemicalbook.com]

- 7. gneebio.com [gneebio.com]

- 8. dir.ca.gov [dir.ca.gov]

A Technical Guide to the Determination of Isotopic Purity and Enrichment of tert-Butanol-d10

Introduction

Deuterated compounds, such as tert-Butanol-d10 ((CD₃)₃COD), are indispensable tools in modern pharmaceutical research and development. Their applications range from serving as internal standards in pharmacokinetic studies to altering metabolic pathways of drug candidates, a strategy known as "metabolic switching". The precise and accurate determination of the isotopic purity and enrichment of these compounds is not merely a quality control metric; it is a fundamental prerequisite for the reliability and reproducibility of the data generated using them. This guide provides an in-depth technical overview of the principles and methodologies for the comprehensive characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the critical distinction between isotopic enrichment and species abundance, provide detailed, field-proven protocols for analysis by Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), and discuss the validation of these methods in accordance with regulatory expectations.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A common point of confusion in the characterization of deuterated compounds is the distinction between isotopic enrichment and species abundance. A clear understanding of these terms is paramount for accurate data interpretation and reporting.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, if a batch of this compound is stated to have 99.5% isotopic enrichment, it means that for any given labeled position (one of the ten possible sites for deuterium incorporation), there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[1]

-

Species Abundance: This term describes the percentage of the entire population of molecules that possess a specific, complete isotopic composition.[2] Due to the statistical nature of deuterium incorporation during synthesis, a 99.5% isotopic enrichment does not equate to 99.5% of the molecules being the fully deuterated d10 species. Instead, a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions) will be present, including d9, d8, and so on.

The relationship between these two parameters is governed by binomial distribution, which can be visualized using a model like Pascal's triangle.[2] It is the accurate measurement of both the overall isotopic enrichment and the distribution of isotopologues that provides a complete picture of the isotopic purity of this compound.

Synthesis of this compound: Implications for Isotopic Purity

A brief understanding of the synthesis of this compound provides valuable context for anticipating potential isotopic impurities. A common synthetic route involves the Grignard reaction between deuterated acetone (acetone-d6) and deuterated methyl magnesium iodide (methyl-d3-magnesium iodide).[3][4]

Caption: Synthesis of this compound via Grignard Reaction.

The isotopic purity of the final product is directly dependent on the isotopic enrichment of the starting materials, acetone-d6 and methyl-d3-magnesium iodide. Incomplete deuteration of these precursors will result in a higher proportion of lower-mass isotopologues in the final this compound product.

Analytical Methodologies for Isotopic Purity and Enrichment

A multi-platform approach utilizing both NMR and MS is essential for the comprehensive characterization of this compound.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the purity and isotopic enrichment of compounds because the signal intensity is directly proportional to the number of nuclei.[5]

By comparing the integral of the residual proton signals in this compound to that of a certified internal standard, the overall isotopic enrichment can be accurately determined.

Experimental Protocol: ¹H qNMR for Isotopic Enrichment of this compound

-

Internal Standard Selection: Choose a certified reference material (CRM) with a simple ¹H NMR spectrum that does not overlap with the residual proton signals of this compound. Maleic acid or dimethyl sulfone are suitable choices.[1][6] The internal standard should be non-volatile, non-hygroscopic, and soluble in the chosen deuterated solvent.[1]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a clean, dry vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that is compatible with both the analyte and the internal standard.

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.

-

Temperature Equilibration: Allow the sample to equilibrate in the NMR probe for at least 5 minutes to ensure temperature stability.[7]

-

Pulse Sequence: Employ a simple pulse-acquire sequence.

-

Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay plus the acquisition time should be at least 5-7 times the longest longitudinal relaxation time (T1) of the signals of interest (both the analyte's residual protons and the internal standard).[7][8] An inversion-recovery experiment should be performed to determine the T1 values.

-

Flip Angle: Use a 90° pulse to ensure maximum signal intensity.

-

Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

-

-

Data Processing and Analysis:

-

Apply a gentle exponential window function to improve S/N without significantly broadening the lines.

-

Perform phasing and baseline correction manually for the highest accuracy.

-

Integrate the residual proton signal of this compound and the signal of the internal standard.

-

Calculate the isotopic purity using the following equation:

Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

'a' corresponds to the analyte (residual protons) and 'std' to the standard.

-

²H NMR directly observes the deuterium nuclei, providing confirmation of the deuterium labeling positions and a qualitative assessment of the isotopic distribution.[10] While less quantitative than ¹H qNMR due to the quadrupolar nature of the deuterium nucleus, it is an excellent tool for identity confirmation.

Experimental Protocol: ²H NMR of this compound

-

Sample Preparation: Prepare a concentrated solution of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).

-

NMR Data Acquisition:

-

Acquire the ²H NMR spectrum on a spectrometer equipped with a broadband probe.

-

Use a simple pulse-acquire sequence. Proton decoupling is typically employed to improve signal resolution.

-

A sufficient number of scans should be acquired due to the lower sensitivity of the ²H nucleus.

-

-

Data Analysis: The resulting spectrum should show a single resonance corresponding to the deuterons in this compound, confirming the deuteration of the tert-butyl and hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the preferred method for determining the species abundance, providing a detailed profile of the isotopologue distribution.

Caption: Workflow for HRMS Analysis of Isotopologue Distribution.

Experimental Protocol: HRMS for Species Abundance of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Mass Spectrometry:

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR for accurate mass measurements.

-

Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.

-

Data Acquisition: Acquire data in full scan mode to capture all isotopologues.

-

-

Data Analysis:

-

Isotopologue Identification: Identify the peaks corresponding to the different isotopologues of this compound (d10, d9, d8, etc.).

-

Correction for Natural ¹³C Abundance: The measured intensity of each isotopologue peak is convoluted with the natural abundance of other isotopes, primarily ¹³C. This contribution must be mathematically corrected to determine the true abundance of each deuterated species.[11][12] Various algorithms and software packages are available for this correction.[12][13]

-

Calculation of Species Abundance: After correction, the relative abundance of each isotopologue is calculated by expressing the intensity of its peak as a percentage of the total intensity of all isotopologue peaks.

-

Quantitative Data Summary

| Parameter | Analytical Technique | Information Obtained | Typical Value for this compound |

| Isotopic Enrichment | ¹H qNMR | Average percentage of deuterium at each labeled site. | > 99 atom % D |

| Species Abundance | HRMS | Distribution of different isotopologues (d10, d9, etc.). | d10 > 90%, d9 < 10%, etc. (dependent on enrichment) |

| Structural Confirmation | ²H NMR | Confirmation of deuterium labeling positions. | Single resonance for deuterons. |

Method Validation: Ensuring a Self-Validating System

The analytical methods used to characterize this compound must be validated to ensure they are fit for their intended purpose, in line with ICH Q2(R2) guidelines.[14][15][16] A validated method provides a self-validating system for routine analysis.

Performance Characteristics for Validation:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[15] For ¹H qNMR, this involves demonstrating that the signals of the internal standard and the residual protons of the analyte are free from interference from impurities. For HRMS, it is the ability to resolve the different isotopologues from other components.

-

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] For qNMR, this is an inherent property. For HRMS, the detector response should be linear over the range of concentrations being analyzed.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] Accuracy can be assessed by analyzing a certified reference material of this compound with a known isotopic enrichment and species abundance.

-

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] This is particularly relevant for quantifying lower-abundance isotopologues by HRMS.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] For example, slight changes in the mobile phase composition for an LC-MS method or minor variations in the relaxation delay for qNMR.

Common Challenges and Troubleshooting

| Challenge | Potential Cause | Recommended Solution |

| Inaccurate qNMR results | Incomplete relaxation of nuclei. | Experimentally determine T1 values and set the relaxation delay to ≥ 5-7 times the longest T1.[7][8] |

| Poor choice of internal standard. | Select a certified internal standard with non-overlapping signals and good solubility.[1] | |

| Chromatographic separation of isotopologues in LC-MS | Deuterium isotope effect on retention time. | This can complicate quantification if not all isotopologues are integrated. If separation occurs, sum the peak areas of all co-eluting isotopologues. |

| Inaccurate species abundance by MS | Failure to correct for natural ¹³C abundance. | Apply a validated correction algorithm to the raw data.[11][12] |

| Detector saturation. | Ensure the sample concentration is within the linear range of the detector. |

Conclusion

The comprehensive characterization of this compound, encompassing both its isotopic enrichment and species abundance, is a critical activity in ensuring the quality and reliability of this important deuterated compound in pharmaceutical research. The orthogonal application of quantitative ¹H NMR and high-resolution mass spectrometry provides a robust and self-validating analytical workflow. By adhering to the principles of method validation and understanding the nuances of data acquisition and processing, researchers can have high confidence in the isotopic purity of their materials, ultimately contributing to the integrity of their scientific endeavors.

References

-

Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

- Maniara, G., et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 147-154.

-

ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). QbD Group. Retrieved from [Link]

-

A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

-

Calculating the abundance of isotopes using mass spectra. (2016, November 13). YouTube. Retrieved from [Link]

-

Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]

- Lee, W. N. P., et al. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 26(10), 929-933.

- Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16915.

- Moseley, H. N. B. (2013).

-

The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

qNMR Purity Recipe Book (2 - NMR Acquisition). (2016, October 27). Mestrelab Research. Retrieved from [Link]

-

Isotope Selection for ICP-MS Quantitative Analysis. (2013, January 11). Spectroscopy Online. Retrieved from [Link]

-

Isotope Selection for ICP-MS Quantitative Analysis. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. Retrieved from [Link]

-

Pre-processing liquid chromatography/high-resolution mass spectrometry data: Extracting pure mass spectra by deconvolution from the invariance of isotopic distribution. (n.d.). ResearchGate. Retrieved from [Link]

-

Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (2017, November). Durham University. Retrieved from [Link]

-

AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. (n.d.). ChemRxiv. Retrieved from [Link]

-

Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as P qNMR sta. (2014, November 22). Springer. Retrieved from [Link]

-

Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. (2022, August 15). YouTube. Retrieved from [Link]

-

Cas 53001-22-2,this compound. (n.d.). LookChem. Retrieved from [Link]

-

High-Resolution Mass Spectrometry for Nitrate Aerosol Isotopologue Quantification: Method Development, Calibration, and Application to Atmospheric Samples. (2026, January 8). ACS Publications. Retrieved from [Link]

-

qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 25). Frontiers. Retrieved from [Link]

-

The importance of accurately correcting for the natural abundance of stable isotopes. (n.d.). PMC. Retrieved from [Link]

-

Rapid Estimation of T 1 for Quantitative NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

Inaccuracies in selected ion monitoring determination of isotope ratios obviated by profile acquisition: Nucleotide 18O/16O measurements. (n.d.). NIH. Retrieved from [Link]

-

ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

-

Selected ion monitoring – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- CN108164393B - Preparation method of deuterated tert-butyl alcohol. (n.d.). Google Patents.

-

13.3: Isotopes in Mass Spectrometry. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

-

ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy-Applicable Elements—Hydrogen Isotopes: 2H NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of tert-butyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Convenient synthesis of t-butyl alcohol-d. (n.d.). ResearchGate. Retrieved from [Link]

-

Deuteron-proton isotope correlation spectroscopy of molecular solids. (n.d.). ChemRxiv. Retrieved from [Link]

-

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11). Nanalysis. Retrieved from [Link]

-

Isotope labeling strategies for NMR studies of RNA. (n.d.). PMC. Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 5. bipm.org [bipm.org]

- 6. researchgate.net [researchgate.net]

- 7. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. mdpi.com [mdpi.com]

- 14. qbdgroup.com [qbdgroup.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. intuitionlabs.ai [intuitionlabs.ai]

Introduction: Understanding tert-Butanol-d10 in the Research Context

An In-Depth Technical Guide to the Safe Laboratory Use of tert-Butanol-d10

This compound ((CD₃)₃COD) is a deuterated isotopic analog of tert-butanol, widely employed by researchers in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for mass spectrometry analyses.[1] While its primary utility stems from the replacement of hydrogen with deuterium, its fundamental physical, chemical, and toxicological properties are governed by the parent molecule, tert-butanol. Consequently, a robust understanding of its safety profile is not merely a regulatory formality but a prerequisite for sound scientific practice.

This guide provides a technical framework for the safe handling, storage, and emergency management of this compound in a professional laboratory setting. As a senior application scientist, the causality behind each procedural recommendation is emphasized, ensuring that protocols are not just followed, but understood as a self-validating system of safety and scientific integrity.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary dangers are high flammability, acute toxicity upon inhalation, and serious eye irritation.[2][3] The signal word for this chemical is "Danger".

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Practical Implication |

|---|---|---|---|

| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour.[2][3] | Vapors can ignite at room temperature from sparks, hot surfaces, or open flames. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[2][3][4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[2][3] | Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness, dizziness, headache, and nausea.[2][3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] | Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation, redness, and discomfort.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] H336: May cause drowsiness or dizziness.[2][3] | Affects the respiratory system and central nervous system, reinforcing the need for adequate ventilation or use within a fume hood.[4] |

Critical Physical and Chemical Properties

The safety protocols for a chemical are directly derived from its physical properties. The low flash point of this compound is a critical parameter that dictates many of its handling requirements.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 53001-22-2 | [1][2][5] |

| Molecular Formula | (CD₃)₃COD | [2] |

| Molecular Weight | 84.18 g/mol | [1][5] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 82 °C (179.6 °F) | [1][5] |

| Melting Point | ~25 °C (77 °F) | |

| Flash Point | 11 °C (51.8 °F) (closed cup) | [4] |

| Density | 0.893 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 46 mmHg at 25 °C | [1] |

| Explosion Limits | 2.4% - 8.0% by volume in air | [2][4] |

| Solubility | Miscible with water |[2] |

Laboratory Handling and Storage Protocols

Core Directive for Safe Handling

The combination of high flammability and volatility requires stringent controls during handling.

-

Control of Ignition Sources: All work must be conducted away from open flames, hot plates, and spark-producing equipment.[4][6] Use only non-sparking tools.[4][6]

-

Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure and prevent vapor accumulation.[6]

-

Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be properly grounded and bonded during dispensing.[3][4]

-

Personal Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling, even if gloves were worn.[7]

Causality: The Deuterated Solvent Consideration

Beyond standard chemical safety, the isotopic nature of this compound demands specific handling to preserve its chemical integrity. Deuterated solvents are highly hygroscopic (readily absorb moisture from the air).[8][9]

-

Why is this critical? Water contamination introduces a significant protonated water (H₂O/HDO) signal in ¹H NMR spectra, which can obscure signals from the analyte of interest. Furthermore, the labile deuterium on the hydroxyl group (-OD) can readily exchange with protons from atmospheric water, diminishing the isotopic purity of the solvent and potentially exchanging with labile protons on the sample molecule.[8][10]

-

Protocol: To prevent isotopic contamination and moisture absorption, this compound must be handled under a dry, inert atmosphere (e.g., argon or dry nitrogen).[8][11] Use syringes for transfer from septum-sealed bottles and dry glassware thoroughly in an oven before use.[8][9][10]

Storage Integrity

Proper storage is essential for maintaining both safety and solvent quality.

-

Location: Store in a dedicated, well-ventilated flammables storage cabinet.[1][4]

-

Conditions: Keep containers tightly closed in a cool, dry place away from direct sunlight and heat sources.[2][4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, alkali metals, and aluminum, as violent reactions can occur.[2][12]

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and based on a direct risk assessment of the chemical's hazards.

-

Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be used when there is a significant risk of splashing.[2]

-

Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use).[7][12] Choose body protection based on the scale of the operation.[2]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls are insufficient or for large-scale work, a NIOSH/CEN-approved respirator with organic vapor cartridges must be used.[2][7]

Validated Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required upon any exposure.

Table 3: First Aid Response Protocol

| Exposure Route | Action |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Remove all contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][7] |

Fire Response

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][4][7] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4][6]

-

Specific Hazards: The primary hazard is the vapor's ability to form explosive mixtures with air and travel to an ignition source.[2][4] Containers may explode when heated.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release (Spill) Protocol

For a minor spill (a small quantity that can be safely managed by trained lab personnel without risk of fire or significant inhalation):

-

Alert & Assess: Alert personnel in the immediate area.[13]

-

Control Ignition: Immediately turn off all ignition sources.[13][14]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Contain & Absorb: Contain the spill using an unreactive absorbent material (e.g., spill pads, vermiculite, or sand).[13][15] Do not use combustible materials.

-

Collect Waste: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[14][15]

-

Decontaminate: Clean the spill area with soap and water.[16]

-

Dispose: Dispose of all contaminated materials (absorbents, gloves) as hazardous waste according to institutional and local regulations.[15][17]

A major spill is one that involves a large quantity, is outside of a containment area, presents a significant fire or inhalation risk, or is beyond the comfort level of lab staff to manage. In such cases, evacuate the area immediately, close the doors, alert others, and contact your institution's emergency response team.[13][14]

Toxicological Profile

The toxicological properties of this compound are considered equivalent to its non-deuterated form.

-

Acute Effects: Harmful if inhaled, causing irritation to the respiratory system and eyes.[2][4] Ingestion and high vapor concentrations can lead to central nervous system depression, with symptoms including dizziness, drowsiness, headache, and incoordination.[4][18]

-

Chronic Effects: Prolonged or repeated exposure may cause skin irritation.[4] There is no evidence to suggest it is a carcinogen according to IARC, NTP, or OSHA.[3][7]

-

Quantitative Data: The oral LD50 in rats is reported as 2743 mg/kg, indicating moderate acute toxicity if swallowed.[2][6]

Waste Disposal

All this compound waste, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[15][17]

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[3]

References

-

Title: NMR Solvents | Eurisotop. Source: Eurisotop. URL: [Link]

-

Title: Cas 53001-22-2, this compound. Source: LookChem. URL: [Link]

-

Title: TERT-BUTYL ALCOHOL. Source: Ataman Kimya. URL: [Link]

-

Title: MSDS of this compound. Source: Capot Chemical. URL: [Link]

-

Title: Safety Data Sheet: tert-Butanol. Source: Carl ROTH. URL: [Link]

-

Title: Flammable Liquid Spill Clean Up. Source: Safety & Risk Services, University of British Columbia. URL: [Link]

-

Title: 8 Steps to Handling a Lab Chemical Spill. Source: ReAgent. URL: [Link]

-

Title: Deuterated - Solvents, Reagents & Accessories. Source: Chromservis. URL: [Link]

-

Title: How to Handle Chemical Spills in Laboratories. Source: UCSD Blink. URL: [Link]

-

Title: Laboratory emergency response procedures. Source: University of Western Australia. URL: [Link]

-

Title: Chemical Spill Procedures. Source: Princeton University Environmental Health and Safety. URL: [Link]

-

Title: Selection Guide on Deuterated Solvents for NMR. Source: Labinsights. URL: [Link]

-

Title: Toxicological Review of tert-Butyl Alcohol (tert-Butanol). Source: U.S. Environmental Protection Agency. URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. isotope.com [isotope.com]

- 3. louisville.edu [louisville.edu]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 53001-22-2 [m.chemicalbook.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. capotchem.com [capotchem.com]

- 8. NMR Solvents | Eurisotop [eurisotop.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ukisotope.com [ukisotope.com]

- 11. labinsights.nl [labinsights.nl]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 14. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 15. westlab.com [westlab.com]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. datasheets.scbt.com [datasheets.scbt.com]

The Unseen Hand in Your Reaction: A Technical Guide to tert-Butanol-d10 as a Non-Coordinating Solvent

In the intricate world of chemical synthesis and analysis, the choice of solvent is paramount. It is the silent partner in every reaction, capable of influencing reaction rates, altering equilibrium positions, and even dictating product selectivity. For researchers, scientists, and drug development professionals, the ideal solvent is often one that plays a minimal role in the chemical transformation itself—a non-coordinating solvent. This guide provides an in-depth exploration of tert-butanol-d10, a deuterated solvent prized for its inertness and unique properties that make it an exceptional choice for a variety of sensitive applications.

The Power of "Doing Nothing": Understanding Non-Coordinating Solvents